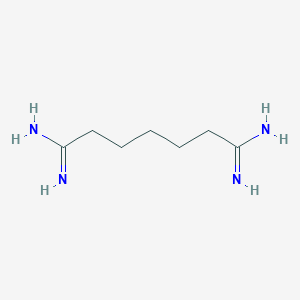
Heptanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanediimidamide, also known as HDA, is a chemical compound that belongs to the group of aliphatic diamines. It is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications.
Mechanism Of Action
The mechanism of action of Heptanediimidamide is not fully understood. However, it is believed that it works by forming covalent bonds with the functional groups of the target molecules. This leads to the formation of a cross-linked network that imparts desirable properties to the final product.
Biochemical And Physiological Effects
Heptanediimidamide has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a low toxicity compound and is not known to cause any adverse effects on human health.
Advantages And Limitations For Lab Experiments
The advantages of using Heptanediimidamide in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost, limited availability, and the need for specialized equipment and techniques for its synthesis and purification.
Future Directions
There are several future directions for the use of Heptanediimidamide in scientific research. Some of these include its use as a cross-linking agent in the production of novel materials with unique properties, its use as a curing agent in the development of new adhesives and coatings, and its use as a reagent in the synthesis of new organic compounds with potential biological activity.
Conclusion:
In conclusion, Heptanediimidamide is a valuable chemical compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various scientific fields.
Synthesis Methods
The synthesis of Heptanediimidamide involves the reaction of heptanediamine with phosgene. The reaction takes place in the presence of a solvent such as toluene or dichloromethane. The resulting product is then purified using various techniques such as distillation, chromatography, or recrystallization.
Scientific Research Applications
Heptanediimidamide has a wide range of scientific research applications. It is commonly used as a cross-linking agent in the synthesis of polymers, resins, and coatings. It is also used as a curing agent in the production of epoxy resins. Additionally, it is used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amides, and esters.
properties
CAS RN |
167276-67-7 |
|---|---|
Product Name |
Heptanediimidamide |
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
heptanediimidamide |
InChI |
InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11) |
InChI Key |
BDXJXNZKZVXYJA-UHFFFAOYSA-N |
SMILES |
C(CCC(=N)N)CCC(=N)N |
Canonical SMILES |
C(CCC(=N)N)CCC(=N)N |
synonyms |
1,5-DIAMIDINOPENTANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



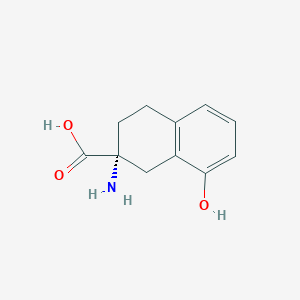
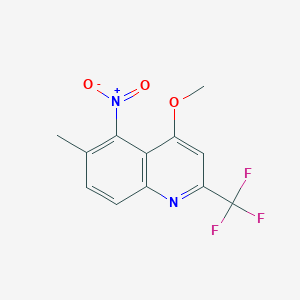
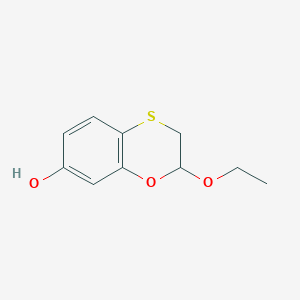
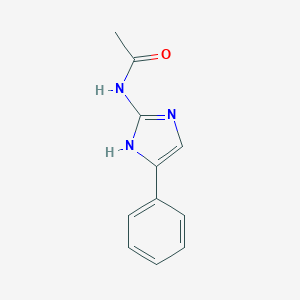
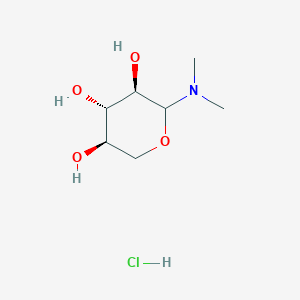
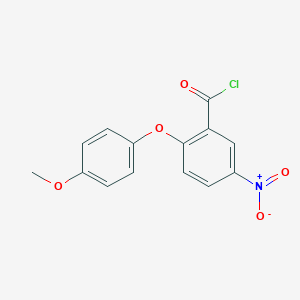
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
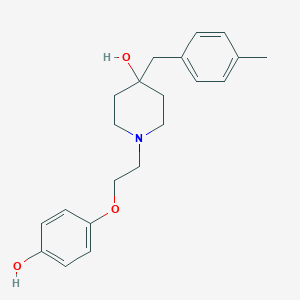
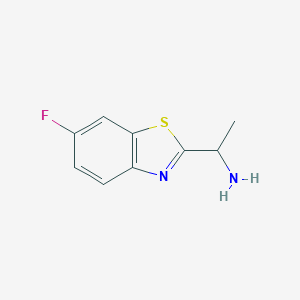
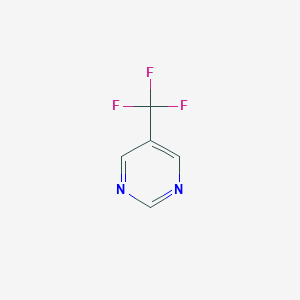

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
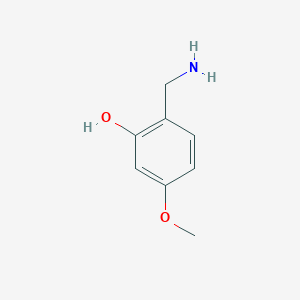
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)